2,3-Dimethylbenzofuran-5-carboxylic acid
Overview
Description
2,3-Dimethylbenzofuran-5-carboxylic acid is a chemical compound with the CAS number 3781-93-9 . It is offered by several chemical providers such as BenchChem and Alfa Chemistry .
Chemical Reactions Analysis
The specific chemical reactions involving 2,3-Dimethylbenzofuran-5-carboxylic acid are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethylbenzofuran-5-carboxylic acid can be found in various chemical databases . For instance, ChemicalBook provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .Scientific Research Applications
Synthesis of Derivatives
- Derivative Synthesis : Research has explored the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran, expanding the potential applications of this compound in various chemical syntheses (Kawase, Takata, & Hikishima, 1971).
Chemical Reactions and Transformations
- Acetylation and Carboxylic Acids Synthesis : Studies have investigated the acetylation of 2,3-dimethylbenzofuran derivatives, leading to the creation of carboxylic acids via haloform reactions. This highlights the versatility of 2,3-dimethylbenzofuran in producing various chemical entities (Kawase & Takashima, 1967).
- Steric Effects and Molecular Structure Analysis : The molecular structure of 2,3-dimethylbenzoic acid has been determined, providing insights into steric effects and the influence of crystal forces on molecular conformation (Císařová, Podlaha, Böhm, & Exner, 2000).
Crystallography and Molecular Interactions
- Inclusion Complex Studies : The crystal structure of inclusion complexes involving derivatives of 2,3-dimethylbenzofuran has been studied, contributing to the understanding of molecular interactions and crystallography (Rontoyianni & Mavridis, 1994).
Fluorescence and Analytical Chemistry
- Fluorescence Derivatization of Carboxylic Acids : Derivatives of 2,3-dimethylbenzofuran have been used in the development of highly sensitive fluorescence derivatization reagents for carboxylic acids, demonstrating their utility in analytical chemistry (Narita & Kitagawa, 1989).
Biological Activity
- Investigation in Natural Products : Research on natural products has identified diprenylated benzoic acids from plants, one of which includes a derivative of 2,3-dimethylbenzofuran, indicating the biological relevance of this compound in natural product chemistry (Blunt, Chen, & Wiemer, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethyl-1-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYFTRORXVVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602253 | |
Record name | 2,3-Dimethyl-1-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzofuran-5-carboxylic acid | |
CAS RN |
3781-93-9 | |
Record name | 2,3-Dimethyl-1-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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